molecular formula C17H16O3 B12953821 Benzoic 4-phenylbutanoic anhydride

Benzoic 4-phenylbutanoic anhydride

Cat. No.: B12953821
M. Wt: 268.31 g/mol
InChI Key: AZBTYNJGJZZVJO-UHFFFAOYSA-N
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Description

Benzoic 4-phenylbutanoic anhydride is a specialized carboxylic acid anhydride characterized by a phenyl-substituted butanoic moiety linked to a benzoyl group. Its synthesis involves the reaction of 4-phenylbutanoic acid under controlled conditions, yielding a white solid with a 49% efficiency, as confirmed by NMR data (δ 7.33–7.14 ppm for aromatic protons and δ 2.69–1.95 ppm for aliphatic chains) . This compound is notable for its role in organic synthesis, particularly in acylation and cross-coupling reactions, where its structure enhances reactivity and selectivity . Its applications span pharmaceuticals, materials science, and agrochemicals, often serving as an intermediate or derivatization agent .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-phenylbutanoyl benzoate

InChI

InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2

InChI Key

AZBTYNJGJZZVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:

2C6H5COOH+(CH3CO)2O(C6H5CO)2O+2CH3COOH2 \text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{(C}_6\text{H}_5\text{CO)}_2\text{O} + 2 \text{CH}_3\text{COOH} 2C6​H5​COOH+(CH3​CO)2​O→(C6​H5​CO)2​O+2CH3​COOH

Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Biological Studies: Used in studies related to enzyme inhibition and protein modification

Mechanism of Action

The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Table 1: Acylation Reactivity Comparison

Anhydride Type Reaction Type Yield/Selectivity Reference
Benzoic 4-phenylbutanoic Rhodium-catalyzed acylation 78% yield (product 5ad)
Pivalic Cyclization 9/14 ratio = 3.7
Aliphatic (Valeric) Histone derivatization High MS/MS signal

Selectivity in Homologation and Cyclization

Homologation reactions reveal limitations in benzoic anhydride’s utility:

  • Double Homologation: Benzoic anhydride fails to facilitate double homologation in zinc carbenoid-mediated reactions, producing only single homologation products (e.g., compound 23) regardless of reaction time or carbenoid equivalents .
  • Lactonization : In contrast, 2-methyl-6-nitrobenzoic anhydride enables efficient lactone formation (e.g., erythro-aleuritic acid lactone) with >90% yields under mild conditions, outperforming traditional benzoic anhydride derivatives .

Thermal and Physicochemical Properties

  • Thermal Stability: Benzoic anhydride derivatives, including 4-phenylbutanoic variants, exhibit moderate thermal stability. For example, enzymatic synthesis using benzoic anhydride achieves 75% conversion efficiency at 24 hours, slightly lower than silica-encapsulated CalB (91%) .
  • Enthalpic Data : The standard enthalpy of formation (ΔHf°) for benzoic anhydride is –99.3 ± 0.4 kcal mol⁻¹, significantly lower than diphenyl oxalate (–129.0 ± 0.8 kcal mol⁻¹), reflecting differences in bond dissociation energies .

Table 2: Thermochemical Properties

Compound ΔHf° (kcal mol⁻¹) Application Context Reference
Benzoic anhydride –99.3 ± 0.4 Synthetic intermediates
Diphenyl oxalate –129.0 ± 0.8 Polymer chemistry

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